N-Nonyldeoxynojirimycin

Description

Properties

IUPAC Name |

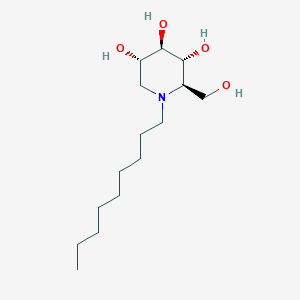

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333407 | |

| Record name | NN-DNJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81117-35-3 | |

| Record name | NN-DNJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nonyldeoxynojirimycin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (NN-DNJ), an N-alkylated derivative of the iminosugar deoxynojirimycin, is a potent inhibitor of several key enzymes involved in glucose and glycosphingolipid metabolism. Its multifaceted mechanism of action has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in lysosomal storage disorders, viral infections, and oncology. This technical guide provides an in-depth overview of the core mechanisms of action of NN-DNJ, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects primarily through three distinct but interconnected mechanisms:

-

Inhibition of α-Glucosidases: NN-DNJ is a competitive inhibitor of α-glucosidases, enzymes responsible for the hydrolysis of terminal α-glucosidic linkages in oligosaccharides and polysaccharides. This inhibition leads to a reduction in glucose release from complex carbohydrates.

-

Inhibition of Glucosylceramide Synthase (GCS): As an analog of the natural substrate ceramide, NN-DNJ competitively inhibits GCS, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids. This mode of action forms the basis of Substrate Reduction Therapy (SRT).

-

Pharmacological Chaperone Activity: At sub-inhibitory concentrations, NN-DNJ can act as a pharmacological chaperone for certain mutant forms of lysosomal enzymes, such as acid β-glucosidase (GCase). It binds to the misfolded enzyme in the endoplasmic reticulum, promoting its correct folding, and facilitating its transport to the lysosome, thereby increasing residual enzyme activity.

Quantitative Data: Inhibitory Potency and Chaperone Activity

The efficacy of this compound as an inhibitor and a chaperone has been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

| Enzyme Target | Cell Line/System | IC50 Value (µM) | Reference |

| Acid α-Glucosidase | In vitro | 0.42 | [1] |

| α-1,6-Glucosidase | In vitro | 8.4 | [1] |

| Glucosylceramide Synthase | RAW 264.7 cells | 4 | [1] |

| Glucosylceramide Synthase | SH-SY5Y cells | 0.003 | [1] |

| Analog Ki Values | Enzyme | Ki Value | Reference |

| N-nonyl-aminocyclopentitol | GBA1 | <<14 nM | [2] |

| N-nonyl-aminocyclopentitol | GBA2 | 43 nM | [2] |

| Chaperone Activity on Mutant β-Glucosidase (N370S) |

| At a sub-inhibitory concentration of 10 µM , this compound leads to a 2-fold increase in the activity of the N370S mutant of β-glucosidase in cultured fibroblasts from Gaucher disease patients.[3][4] This enhancement of enzyme activity is a key aspect of its potential therapeutic use in Gaucher disease. |

Signaling Pathways and Experimental Workflows

The inhibition of glucosylceramide synthase by this compound has profound effects on downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies described for screening α-glucosidase inhibitors.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

This compound (test inhibitor)

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the this compound solution (or acarbose for positive control, or buffer for negative control), and 25 µL of the α-glucosidase solution (0.5 U/mL).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of pNPG solution (5 mM) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glucosylceramide Synthase (GCS) Activity Assay in Cultured Cells

This protocol is a generalized method based on the use of fluorescently labeled substrates.

Materials:

-

Cultured cells (e.g., RAW 264.7 or SH-SY5Y)

-

This compound

-

NBD-C6-ceramide (fluorescent substrate)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

High-performance thin-layer chromatography (HPTLC) system or High-performance liquid chromatography (HPLC) with a fluorescence detector

Procedure:

-

Plate cells in appropriate culture dishes and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours).

-

Incubate the treated cells with NBD-C6-ceramide (e.g., 5 µM) in serum-free medium for a specific period (e.g., 2 hours) at 37°C.

-

Wash the cells twice with ice-cold PBS to remove excess fluorescent substrate.

-

Harvest the cells and extract the total lipids using a chloroform:methanol solvent system.

-

Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using HPTLC or HPLC.

-

Quantify the amount of NBD-C6-glucosylceramide using a fluorescence scanner or detector.

-

The reduction in the amount of NBD-C6-glucosylceramide in treated cells compared to untreated controls reflects the inhibition of GCS activity.

-

Calculate the IC50 value based on the dose-response curve.

Western Blot Analysis for Akt/mTOR Pathway Activation

This is a standard protocol to assess changes in protein phosphorylation, indicating pathway activation.

Materials:

-

Cultured cells treated with this compound as described above.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and blotting apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and the loading control to ensure equal loading.

-

Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

Pharmacokinetics and Clinical Perspective

The clinical development of this compound for conditions like Gaucher disease has been limited, with other substrate reduction therapies such as N-butyldeoxynojirimycin (Miglustat) and Eliglustat having reached clinical approval. While NN-DNJ has shown promise in preclinical studies, particularly as a chemical chaperone, it has not progressed to clinical trials for Gaucher disease.[5] Further research is warranted to fully elucidate its therapeutic potential and pharmacokinetic profile in humans.

Conclusion

This compound is a versatile small molecule with a well-defined, multi-target mechanism of action. Its ability to potently inhibit key enzymes in glucose and glycosphingolipid metabolism, coupled with its chaperone activity, makes it a valuable tool for biomedical research and a lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further understand and exploit the therapeutic potential of this promising iminosugar.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical chaperones increase the cellular activity of N370S beta -glucosidase: a therapeutic strategy for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diagnosing neuronopathic Gaucher disease: New considerations and challenges in assigning Gaucher phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the α-Glucosidase Inhibitory Activity of N-Nonyldeoxynojirimycin

This technical guide provides a comprehensive overview of this compound (NN-DNJ), a potent inhibitor of α-glucosidases. We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the structure-activity relationship that governs its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents for metabolic disorders and other related diseases.

Introduction

This compound is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), an iminosugar found in mulberry leaves and other natural sources.[1][2] The addition of a nine-carbon alkyl chain to the nitrogen atom of the deoxynojirimycin core significantly enhances its biological activity, particularly its ability to inhibit α-glucosidases.[2] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[3][4] By competitively inhibiting these enzymes, NN-DNJ can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[5][6] This mechanism of action makes it a compound of significant interest for the management of type 2 diabetes mellitus.[6][7] Beyond its hypoglycemic potential, NN-DNJ has also been investigated for its role in the treatment of lysosomal storage diseases like Gaucher disease, due to its ability to inhibit glucosylceramide synthase.[8][9][10]

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidases. Its piperidine ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. The nitrogen atom in the ring, being protonated at physiological pH, interacts with the acidic residues in the active site of the enzyme, leading to a tight but reversible binding. This binding event physically blocks the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The N-nonyl chain contributes to the inhibitory potency by establishing hydrophobic interactions with the enzyme, further stabilizing the enzyme-inhibitor complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha glucosidase inhibition assay | Nawah Scientific [nawah-scientific.com]

- 7. A review on the in vitro and in vivo screening of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Nonyldeoxynojirimycin: A Chemical Chaperone for β-Glucosidase in the Context of Gaucher Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gaucher disease, the most prevalent lysosomal storage disorder, arises from a deficiency in the lysosomal enzyme β-glucosidase (also known as glucocerebrosidase, GCase).[1][2][3] This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages, resulting in a range of clinical manifestations including hepatosplenomegaly, anemia, skeletal lesions, and in some cases, neurological involvement.[1][3] One promising therapeutic avenue for Gaucher disease is pharmacological chaperone therapy, which utilizes small molecules to rescue the function of mutated enzymes. N-nonyldeoxynojirimycin (N-DNJ), an iminosugar, has emerged as a significant chemical chaperone for β-glucosidase.[1][2][3] This guide provides a detailed overview of N-DNJ's mechanism of action, efficacy, and the experimental protocols used to evaluate its function.

Mechanism of Action: Rescuing Misfolded β-Glucosidase

Many mutations associated with Gaucher disease result in the misfolding of the β-glucosidase enzyme within the endoplasmic reticulum (ER). The cell's quality control machinery identifies these misfolded proteins and targets them for premature degradation, preventing them from reaching the lysosome to perform their catalytic function.

This compound acts as a pharmacological chaperone by binding to the active site of the misfolded β-glucosidase in the neutral pH environment of the ER.[2][4][5] This binding stabilizes the enzyme's conformation, allowing it to evade the ER's quality control system and traffic through the Golgi apparatus to the lysosome.[2][3] Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of N-DNJ from the enzyme's active site, enabling the now correctly folded β-glucosidase to hydrolyze the accumulated glucosylceramide. The crystal structure of β-glucosidase in complex with N-DNJ reveals that the imino sugar moiety forms hydrogen bonds with active site residues, while the nonyl chain engages in hydrophobic interactions, contributing to the stabilization of the enzyme.[5][6][7]

Quantitative Data on this compound Efficacy

The effectiveness of N-DNJ as a chemical chaperone has been quantified in various studies. The following tables summarize key findings regarding its ability to enhance enzyme activity and its inhibitory properties.

Table 1: Enhancement of β-Glucosidase Activity by N-DNJ

| Cell Type/Enzyme | N-DNJ Concentration | Treatment Duration | Fold Increase in Activity | Reference |

| Fibroblasts (N370S mutation) | 10 µM | 9 days | ~2-fold | [1][2] |

| Wild-Type (WT) β-Glucosidase | Subinhibitory concentrations | Not specified | Increased activity | [2][3] |

Note: The increased activity in N370S fibroblasts persisted for at least 6 days after the withdrawal of N-DNJ.[1][2]

Table 2: Inhibitory Activity of Deoxynojirimycin Analogues

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound (N-DNJ) | Acid α-glucosidase | 0.42 µM | [4][8] |

| This compound (N-DNJ) | α-1,6-glucosidase | 8.4 µM | [4][8] |

| N-Butyldeoxynojirimycin (NB-DNJ) | β-Glucosidase (in WT fibroblast lysates) | ~300 µM | [1] |

Experimental Protocols

The evaluation of N-DNJ's chaperone activity involves specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

β-Glucosidase Activity Assay in Intact Cells

This protocol is designed to measure the effect of N-DNJ on β-glucosidase activity within a cellular context.

-

Cell Culture and Treatment:

-

Culture human fibroblasts (e.g., from Gaucher patients with the N370S mutation) in appropriate media.

-

Seed cells in multi-well plates and allow them to adhere.

-

Introduce N-DNJ into the culture medium at a subinhibitory concentration (e.g., 10 µM).

-

Incubate the cells for an extended period (e.g., 5-9 days) to allow for enzyme rescue and trafficking.[1]

-

-

Enzyme Activity Measurement:

-

Remove the N-DNJ-supplemented media and wash the cell monolayers with Dulbecco's PBS (pH 7.2).[1]

-

Add 80 µL of PBS and 80 µL of 0.2 M acetate buffer (pH 4.0) to each well.[1]

-

Initiate the enzymatic reaction by adding 100 µL of 5 mM 4-methylumbelliferyl β-d-glucoside (a fluorogenic substrate) to each well.[1]

-

Incubate at 37°C for 1 hour.[1]

-

Stop the reaction by lysing the cells with 2 mL of 0.2 M glycine buffer (pH 10.8).[1]

-

Measure the fluorescence of the liberated 4-methylumbelliferone to determine enzyme activity.

-

Normalize the enzyme activity to the total cell protein content, which can be determined using a standard protein assay (e.g., BCA or Coomassie Plus).[1]

-

β-Glucosidase Activity Assay in Cell Lysates

This method assesses enzyme activity in a cell-free system.

-

Lysate Preparation:

-

Enzyme Activity Measurement:

-

Perform the assay at a pH of approximately 5.0 to mimic lysosomal conditions.[1]

-

Add the cell lysate to a reaction mixture containing the detergents mentioned above.

-

Initiate the reaction by adding a fluorogenic or colorimetric substrate (e.g., 20 mM 4-methylumbelliferyl β-d-glucoside or p-nitrophenyl-β-D-glucopyranoside).[1][9][10]

-

Incubate at 37°C for 30 minutes.[1]

-

Terminate the reaction by adding a high pH buffer (e.g., glycine buffer, pH 10.8).[1]

-

Measure the fluorescence or absorbance of the product to quantify enzyme activity.

-

Determination of IC50 Values

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.

-

Prepare cell lysates (e.g., from wild-type fibroblasts) as described above.

-

Pre-incubate the acidified lysate with a range of N-DNJ concentrations (e.g., from 10.0 nM to 1.0 mM) for 15 minutes at 37°C in the presence of detergents.[1]

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the enzyme activity at each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound stands out as a promising chemical chaperone for the treatment of Gaucher disease, particularly for patients with mutations like N370S that are amenable to chaperone-mediated rescue.[1][3] By stabilizing misfolded β-glucosidase, N-DNJ facilitates its proper trafficking to the lysosome, leading to a significant increase in cellular enzyme activity.[1][2] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of N-DNJ and other pharmacological chaperones. While enzyme replacement therapy is a standard of care, orally available small molecules like N-DNJ represent a valuable and potentially complementary therapeutic strategy for this and other lysosomal storage disorders.[1][3][11]

References

- 1. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical chaperones increase the cellular activity of N370S beta -glucosidase: a therapeutic strategy for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound | Glycosylase Inhibitors: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid beta-glucosidase with N-nonyl-deoxynojirimycin - Proteopedia, life in 3D [proteopedia.org]

- 7. Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Chemical Structure of N-Nonyldeoxynojirimycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nonyldeoxynojirimycin (NN-DNJ), a synthetic iminosugar, has garnered significant attention in the scientific community for its potent biological activities. As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), NN-DNJ exhibits strong inhibitory effects on α-glucosidases and acts as a pharmacological chaperone. These properties make it a promising candidate for the development of therapeutics for various conditions, including viral infections and lysosomal storage disorders such as Gaucher disease. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of this compound, along with its key biological signaling pathways.

Chemical Structure

This compound is characterized by a piperidine ring, which is a nitrogen-containing six-membered heterocycle, with multiple hydroxyl groups and a nonyl (nine-carbon) alkyl chain attached to the nitrogen atom. This N-alkylation significantly enhances its biological activity compared to its parent compound, deoxynojirimycin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol[1] |

| Synonyms | N-nonyl-DNJ, NN-DNJ |

| Molecular Formula | C15H31NO4[1] |

| Molecular Weight | 289.41 g/mol [1] |

| CAS Number | 81117-35-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol[2] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the reductive amination of 1-deoxynojirimycin with nonanaldehyde. This method is efficient, with reported yields of over 90% for similar N-alkylated derivatives.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of this compound from 1-deoxynojirimycin and nonanaldehyde.

Materials:

-

1-deoxynojirimycin (DNJ)

-

Nonanaldehyde (Nonanal)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Dowex 50X8-200 cation exchange resin

-

Ammonia solution (aqueous)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-deoxynojirimycin (1 equivalent) in methanol.

-

Addition of Aldehyde: To this solution, add nonanaldehyde (1.2 equivalents).

-

Initiation of Reductive Amination: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification:

-

Dissolve the residue in water and apply it to a Dowex 50X8-200 cation exchange column (H+ form).

-

Wash the column with water to remove unreacted aldehyde and other impurities.

-

Elute the desired product from the column using an aqueous ammonia solution.

-

-

Isolation and Characterization: Collect the fractions containing the product and concentrate them under reduced pressure to yield this compound as a solid. The purity and identity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Characterization Data

The structural confirmation of the synthesized this compound is crucial. The following table summarizes the expected characterization data.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the piperidine ring, the hydroxymethyl group, and the nonyl chain. The integration of the signals will confirm the ratio of protons in the molecule. |

| ¹³C NMR | Resonances for the five carbons of the piperidine ring, the hydroxymethyl carbon, and the nine carbons of the nonyl chain. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 290.23. |

Biological Signaling Pathways

This compound's therapeutic potential stems from its interaction with specific cellular pathways. Two of its most well-documented mechanisms of action are its role as a chemical chaperone in Gaucher disease and its inhibition of ER α-glucosidases, which is relevant for antiviral therapies.

Mechanism as a Chemical Chaperone in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the gene encoding the enzyme β-glucosidase (GBA1), leading to its misfolding and degradation in the endoplasmic reticulum (ER). NN-DNJ can act as a pharmacological chaperone to rescue the function of certain mutant forms of β-glucosidase.

As depicted in Figure 1, NN-DNJ binds to the misfolded β-glucosidase in the ER, stabilizing its conformation. This allows the enzyme to pass the ER's quality control system and be transported to the lysosome, where it can carry out its function of hydrolyzing glucosylceramide.

Inhibition of ER α-Glucosidases and N-linked Glycosylation

Many viruses, including influenza and hepatitis C, rely on the host cell's machinery for proper folding and maturation of their envelope glycoproteins. This process, known as N-linked glycosylation, involves the trimming of glucose residues by ER-resident α-glucosidases I and II. NN-DNJ is a potent inhibitor of these enzymes.

References

N-Nonyldeoxynojirimycin: A Comprehensive Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-DNJ) is an N-alkylated derivative of the iminosugar deoxynojirimycin. This synthetic compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent and diverse effects on various biochemical pathways. As a glucose analogue, N-DNJ primarily functions by inhibiting specific enzymes involved in carbohydrate processing, leading to a cascade of cellular effects with therapeutic potential in several disease areas, including lysosomal storage disorders, viral infections, and cancer.

This technical guide provides an in-depth overview of the core biochemical pathways affected by N-DNJ. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.

Core Biochemical Pathways Affected by this compound

N-DNJ's primary mechanism of action is the competitive inhibition of α-glucosidases and glucosyltransferases. This inhibitory activity disrupts three main biochemical pathways:

-

Glycosphingolipid Biosynthesis: N-DNJ inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. This leads to a reduction in the cellular levels of these lipids.

-

N-linked Oligosaccharide Processing: By inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, N-DNJ disrupts the proper folding of glycoproteins, a critical step in the maturation of many cellular and viral proteins.

-

Chemical Chaperone Activity: In the context of Gaucher disease, N-DNJ can act as a pharmacological chaperone, binding to and stabilizing mutant forms of the enzyme β-glucosidase, thereby facilitating its proper trafficking and function.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of N-DNJ has been quantified against various target enzymes and viral replication. The following tables summarize the key half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values reported in the literature.

| Target Enzyme | IC50 Value (µM) | Cell/System | Reference |

| Acid α-glucosidase | 0.42 | Not specified | [1][2][3][4] |

| α-1,6-glucosidase | 8.4 | Not specified | [1][2][3][4] |

| Glucosylceramide Synthase | 4 | Mouse RAW cells | [1] |

| Glucosylceramide Synthase | 0.003 | SH-SY5Y cells | [1] |

| Virus | IC50 Value (µM) | Cell Line | Reference |

| Bovine Viral Diarrhea Virus (BVDV) | 2.5 | MDBK cells | [4] |

| Dengue Virus (DENV) | 3.3 | Immature Dendritic Cells | [5] |

| Enzyme | Ki Value (nM) | Notes | Reference |

| GBA1 (Lysosomal β-glucosidase) | <14 | The N-nonyl analogue displayed a Ki value of ≪14 nm for GBA1 inhibition. | [6] |

| GBA2 (Non-lysosomal β-glucosidase) | 43 | The N-nonyl analogue displayed a Ki of 43 nm for GBA2. | [6] |

Key Biochemical Pathways and Mechanisms of Action

Inhibition of Glycosphingolipid Biosynthesis

N-DNJ is a potent inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the biosynthesis of most glycosphingolipids (GSLs)[7][8][9]. This inhibition occurs at the cytosolic face of the Golgi apparatus[8]. By blocking this crucial step, N-DNJ effectively reduces the cellular pool of glucosylceramide and, consequently, the synthesis of downstream complex GSLs such as gangliosides[1][8]. This "substrate reduction therapy" approach is the basis for its therapeutic potential in GSL storage disorders like Gaucher disease[7][8].

Disruption of N-linked Oligosaccharide Processing and Antiviral Activity

N-DNJ inhibits the endoplasmic reticulum (ER)-resident enzymes α-glucosidase I and II[4][5]. These enzymes are critical for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) that is transferred to nascent polypeptide chains[4][10]. This trimming process is a key step in the calnexin/calreticulin cycle, a major protein quality control system in the ER that ensures the proper folding of glycoproteins[2][11].

By inhibiting α-glucosidases, N-DNJ prevents the removal of glucose residues, leading to the accumulation of improperly folded glycoproteins[4]. This has significant implications for enveloped viruses, which rely on the host cell's machinery for the proper folding and processing of their envelope glycoproteins[10][12]. The misfolded viral glycoproteins are often retained in the ER and targeted for degradation, resulting in a reduction of infectious viral particle secretion[12]. This mechanism is the basis for N-DNJ's broad-spectrum antiviral activity against viruses like Bovine Viral Diarrhea Virus (BVDV) and Dengue Virus (DENV)[4][5].

Chemical Chaperone Activity in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (also known as glucocerebrosidase)[13][14]. This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes[13][14]. Many mutations, such as the common N370S mutation, cause the enzyme to misfold in the ER and be prematurely degraded by the ER-associated degradation (ERAD) pathway, preventing it from reaching the lysosome[13][15].

N-DNJ, at sub-inhibitory concentrations, can act as a pharmacological chaperone[13][14]. It binds to the active site of the misfolded β-glucosidase in the ER, stabilizing its conformation and allowing it to pass the ER quality control checkpoints[13][16]. The stabilized enzyme can then be trafficked through the Golgi apparatus to the lysosome, where it can partially restore the degradation of glucosylceramide[13].

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay measures the ability of N-DNJ to inhibit the activity of α-glucosidase. A common method involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate[17][18][19][20].

-

Materials:

-

α-glucosidase from Saccharomyces cerevisiae or other sources.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

This compound (N-DNJ).

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate (Na2CO3) solution.

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare serial dilutions of N-DNJ in phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution to each well.

-

Add the N-DNJ dilutions to the respective wells and pre-incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each N-DNJ concentration and determine the IC50 value.

-

Glucosylceramide Synthase Inhibition Assay

This assay determines the inhibitory effect of N-DNJ on glucosylceramide synthase activity. A common approach involves using a fluorescently labeled ceramide analogue[21][22][23][24].

-

Materials:

-

Cell line expressing glucosylceramide synthase (e.g., SH-SY5Y or RAW cells).

-

N-DNJ.

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide).

-

Cell lysis buffer.

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector.

-

-

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with varying concentrations of N-DNJ for a specified duration.

-

Lyse the cells and collect the cell lysates.

-

Incubate the cell lysates with the fluorescently labeled ceramide substrate and UDP-glucose.

-

Stop the enzymatic reaction.

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract by HPLC to separate and quantify the fluorescently labeled glucosylceramide product.

-

Determine the percentage of inhibition of glucosylceramide synthesis at each N-DNJ concentration to calculate the IC50 value.

-

Antiviral Activity Assay (BVDV Plaque Reduction Assay)

This assay is used to determine the concentration of N-DNJ that inhibits the replication of an enveloped virus, such as Bovine Viral Diarrhea Virus (BVDV)[5][13].

-

Materials:

-

MDBK (Madin-Darby Bovine Kidney) cells.

-

Bovine Viral Diarrhea Virus (BVDV).

-

N-DNJ.

-

Cell culture medium and supplements.

-

Agarose or methylcellulose for overlay.

-

Crystal violet or an antibody for immunostaining for plaque visualization.

-

-

Procedure:

-

Seed MDBK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of N-DNJ in cell culture medium.

-

Pre-treat the confluent cell monolayers with the N-DNJ dilutions for a defined period.

-

Infect the cells with a known titer of BVDV.

-

After an adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of N-DNJ.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix the cells and stain with crystal violet to visualize and count the plaques. Alternatively, use an antibody against a viral protein for immunostaining.

-

Calculate the percentage of plaque reduction at each N-DNJ concentration compared to an untreated virus control to determine the IC50 value.

-

Chemical Chaperone Activity Assay (Fibroblast Culture)

This assay assesses the ability of N-DNJ to increase the activity of mutant β-glucosidase in fibroblasts from Gaucher disease patients[13][15].

-

Materials:

-

Primary skin fibroblasts from a Gaucher disease patient (e.g., with the N370S mutation).

-

N-DNJ.

-

Cell culture medium and supplements.

-

A fluorogenic substrate for β-glucosidase (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).

-

Cell lysis buffer.

-

Fluorometer.

-

-

Procedure:

-

Culture the patient-derived fibroblasts in multi-well plates.

-

Treat the cells with sub-inhibitory concentrations of N-DNJ for several days (e.g., 4-9 days).

-

Wash the cells to remove the compound.

-

Lyse the cells to release the intracellular enzymes.

-

Measure the β-glucosidase activity in the cell lysates by adding the fluorogenic substrate and measuring the fluorescence of the released product over time.

-

Normalize the enzyme activity to the total protein concentration in the lysate.

-

Compare the β-glucosidase activity in N-DNJ-treated cells to that in untreated cells to determine the fold-increase in enzyme activity.

-

Clinical Perspective

While this compound has demonstrated significant therapeutic potential in preclinical studies, there is currently a lack of publicly available information on clinical trials specifically for this compound. However, related N-alkylated deoxynojirimycin derivatives, such as N-butyldeoxynojirimycin (Miglustat), have undergone clinical development and received regulatory approval for the treatment of Gaucher disease[8]. The extensive research on N-DNJ provides a strong foundation for its potential future clinical evaluation in various therapeutic areas.

Conclusion

This compound is a multifaceted small molecule with well-defined inhibitory effects on key enzymes in glycosphingolipid biosynthesis and N-linked oligosaccharide processing. Its ability to act as a substrate-reducing agent, an antiviral compound, and a chemical chaperone underscores its therapeutic versatility. The quantitative data on its inhibitory potency and the detailed understanding of its mechanisms of action provide a solid framework for further research and development. The experimental protocols outlined in this guide offer a starting point for researchers seeking to investigate the biochemical and cellular effects of N-DNJ and other related iminosugars. Continued exploration of this compound and its derivatives holds promise for the development of novel therapies for a range of human diseases.

References

- 1. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-glycan based ER molecular chaperone and protein quality control system: the calnexin binding cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Bovine Viral Diarrhea Virus RNA Synthesis by Thiosemicarbazone Derived from 5,6-Dimethoxy-1-Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. woah.org [woah.org]

- 8. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosidase Inhibition to Study Calnexin-assisted Glycoprotein Folding in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]

- 13. Detection of Inhibition of Bovine Viral Diarrhea Virus by Aromatic Cationic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gaucher's disease - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. uaf.edu [uaf.edu]

- 17. researchgate.net [researchgate.net]

- 18. proteopedia.org [proteopedia.org]

- 19. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 23. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 24. Effect of Chemical Chaperones on the Stability of Proteins during Heat– or Freeze–Thaw Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Iminosugar 1-Deoxynojirimycin: A Technical Guide to its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, stands as a compelling natural product with significant therapeutic promise, particularly in the management of type 2 diabetes. Initially discovered through chemical synthesis, its subsequent identification in a variety of natural sources, including mulberry plants and microorganisms, has paved the way for extensive research into its bioactivities and mechanisms of action. This technical guide provides an in-depth exploration of the discovery and origin of DNJ and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the quantitative distribution of DNJ in various natural sources, outlines experimental protocols for its extraction, purification, and analysis, and elucidates its biosynthetic and signaling pathways through detailed diagrams.

Discovery and Origin of 1-Deoxynojirimycin (DNJ)

The journey of 1-deoxynojirimycin (DNJ) began not in a natural source, but in a laboratory. It was first prepared in 1966 by the catalytic reduction of nojirimycin, an iminosugar antibiotic isolated from Streptomyces species.[1] A decade later, DNJ itself was isolated from a natural source, the roots of mulberry trees (Morus alba).[1][2] This discovery marked a significant turning point, shifting the focus towards exploring the natural origins and therapeutic potential of this potent α-glucosidase inhibitor.[3][4]

DNJ is a polyhydroxylated piperidine alkaloid, structurally analogous to D-glucose, with the ring oxygen replaced by a nitrogen atom.[5][6] This unique structure is the basis for its biological activity. Its chemical stability, greater than that of its precursor nojirimycin, has made it a more attractive candidate for pharmaceutical development.[5]

Natural Sources of DNJ

Subsequent to its discovery in mulberry, DNJ has been identified in a range of other plants, as well as in various bacterial and fungal species.

-

Plants: The primary plant source of DNJ is the mulberry tree (Morus spp.), where it is found in the leaves, roots, bark, and fruit.[3][7] Other plant species known to contain DNJ include Commelina communis (dayflower) and Hyacinthus orientalis (hyacinth).[5]

-

Microorganisms: Several bacterial genera are known to produce DNJ, most notably Bacillus and Streptomyces.[3][5][8] Fermentation of these microorganisms offers a promising alternative to extraction from plant sources for the large-scale production of DNJ.[5]

Discovery of DNJ Derivatives

The therapeutic potential of DNJ has spurred the development and discovery of several derivatives with enhanced or novel bioactivities. Some of these are synthetic modifications of the parent molecule, while others are naturally occurring.

-

Miglitol (N-hydroxyethyl-DNJ): This synthetic derivative of DNJ is an approved medication for the treatment of type 2 diabetes.[5][9]

-

Miglustat (N-butyl-DNJ): Another synthetic derivative, miglustat, is used in the treatment of Gaucher disease, a rare genetic disorder.[8][10]

-

Fagomine: This iminosugar, a positional isomer of DNJ, was first isolated from buckwheat (Fagopyrum esculentum).[2][11] It has also been found in various other plants, including mulberry species.[2]

Data Presentation: Quantitative Analysis of DNJ

The concentration of DNJ varies significantly depending on the source, species, and even the part of the plant. The following tables summarize the quantitative data on DNJ content in mulberry leaves and the yields from microbial fermentation.

Table 1: 1-Deoxynojirimycin (DNJ) Content in Leaves of Various Morus Species

| Morus Species/Variety | DNJ Content (mg/g dry weight) | Reference(s) |

| Morus alba (K-2) | 2.72 | [12][13] |

| Morus alba (S-13) | 1.35 | [12][13] |

| Morus alba (S-34) | 0.72 | [12][13] |

| Morus alba (V-1) | 0.68 | [12][13] |

| Morus cathayana (Mature Leaves) | 2.90 | [14] |

| Morus spp. (132 varieties) | 0.1341 - 1.472 | [1] |

| Morus spp. (Italian cultivars) | 0.44 - 7.07 | [15] |

Table 2: Production of 1-Deoxynojirimycin (DNJ) by Microbial Fermentation

| Microorganism | Culture Conditions/Optimization | DNJ Titer (mg/L) | Reference(s) |

| Bacillus amyloliquefaciens AS385 | Medium supplemented with sorbitol | 460 | [16] |

| Bacillus subtilis subsp. inaquosorum KCTC 13429 (Wild-type) | Cultured in 5% defatted soybean meal | ~125 | [17] |

| Bacillus subtilis I.247 (Mutant) | Optimized medium (3.4% sorbitol, 2.4% yeast extract) | 359 | [17] |

| Bacillus subtilis I.247 (with DNJ biosynthetic gene cluster) | Optimized medium | 773 | [17] |

| Streptomyces lavendulae | Optimized fermentation strategy | ~231 | [18] |

| Streptomyces sp. SID9135 | Optimized medium (lactose and soybean meal) | ~640 | [18][19] |

| Streptomyces lavendulae TB-412 | Optimized conditions (soluble starch, pH, temp, time) | 42.875 | [20] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of DNJ.

Protocol for Extraction and Purification of DNJ from Morus alba Leaves

This protocol is based on a combination of macroporous and ion-exchange resin chromatography.[19][21][22][23]

1. Extraction: a. Dry and powder mulberry leaves. b. Reflux the powdered leaves with water (1:8 w/v) at 100°C for 30 minutes. Repeat the extraction on the residue.[23] c. Combine the extracts and concentrate under vacuum to obtain a crude extract.

2. Alcohol Precipitation: a. To the concentrated extract, add ethanol (95% v/v) to a final concentration of 80% (v/v) to precipitate macromolecules. b. Allow the mixture to stand at 4°C overnight. c. Centrifuge to remove the precipitate and collect the supernatant. d. Concentrate the supernatant under vacuum.

3. Macroporous Resin Chromatography (Initial Purification): a. Adjust the pH of the concentrated supernatant to 4.0. b. Load the solution onto a pre-equilibrated AB-8 macroporous resin column. c. Wash the column with deionized water to remove unbound impurities. d. The DNJ-containing fraction will be in the flow-through and initial wash, as DNJ has low affinity for this resin under these conditions. Collect this fraction.[21]

4. Cation Exchange Chromatography (DNJ Enrichment): a. Load the collected fraction onto a pre-equilibrated 732H strong acid cation exchange resin column. b. Wash the column with deionized water to remove neutral and anionic impurities. c. Elute the bound DNJ using a gradient of aqueous ammonia solution (e.g., 0.3 M followed by 0.5 M NH₃·H₂O).[21][22] d. Collect the fractions and monitor for the presence of DNJ using a suitable analytical method (e.g., TLC or HPLC). Fractions with a pH of 9.0-10.0 typically contain the purified DNJ.[22]

5. Final Purification (Optional): a. For higher purity, the DNJ-containing fractions can be further purified by silica gel column chromatography or recrystallization.

Protocol for Isolation and Purification of DNJ from Bacillus subtilis Fermentation Broth

This protocol is adapted from methods described for purifying α-glucosidase inhibitors from Bacillus subtilis fermentation.[24][25]

1. Fermentation and Biomass Removal: a. Culture Bacillus subtilis in a suitable production medium (e.g., containing defatted soybean meal and sorbitol) under optimized conditions.[16][17] b. After the fermentation period, centrifuge the culture broth at high speed (e.g., 10,000 x g) to remove bacterial cells.

2. Initial Purification by Membrane Dialysis: a. Place the cell-free supernatant in a dialysis bag with a low molecular weight cutoff (e.g., 1 kDa). b. Dialyze against deionized water to remove high molecular weight impurities such as proteins and polysaccharides.[24]

3. Activated Charcoal Adsorption: a. Treat the dialysate with activated charcoal to adsorb pigments and other hydrophobic impurities. b. Stir the mixture for a defined period and then remove the charcoal by filtration or centrifugation.

4. Ion-Exchange Chromatography: a. Apply the clarified solution to a CM-Sepharose (weak cation exchanger) or a strong cation exchange column as described in Protocol 3.1, step 4.[24] b. Elute with a salt or pH gradient to separate DNJ from other charged molecules.

5. Final Purification: a. Further purify the DNJ-containing fractions using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[24] b. Identify the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[24][25]

Protocol for Quantitative Analysis of DNJ by HPLC

This protocol details a common method for DNJ quantification using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reverse-phase HPLC.[2][7][26]

1. Sample Preparation and Extraction: a. Weigh 100 mg of powdered dry mulberry leaf sample. b. Add 10 mL of 0.05 M HCl and sonicate for 30 minutes. c. Centrifuge at 10,000 rpm for 20 minutes and collect the supernatant.[26]

2. Derivatization: a. Mix 10 µL of the sample extract (or standard solution) with 10 µL of 0.4 M potassium borate buffer (pH 8.5). b. Add 20 µL of 5 mM FMOC-Cl in acetonitrile. c. Vortex and incubate at room temperature for 20 minutes. d. Add 10 µL of 0.1 M glycine to stop the reaction. e. Dilute the mixture with 950 µL of 0.1% aqueous acetic acid.[7][26] f. Filter the solution through a 0.22 µm syringe filter before injection.[26]

3. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with acetonitrile and 0.1% acetic acid in water (50:50, v/v).[7][26]

- Flow Rate: 1.0 mL/min.[7][26]

- Column Temperature: 25°C.[26]

- Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm, or a UV detector at 254 nm.[7][26]

- Injection Volume: 10 µL.[26]

4. Quantification: a. Prepare a series of standard solutions of DNJ of known concentrations and derivatize them following the same procedure. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of DNJ in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization: Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic and signaling pathways related to DNJ.

Biosynthetic Pathway of Deoxynojirimycin in Morus alba

Caption: Proposed biosynthetic pathway of DNJ from lysine in Morus alba.

Biosynthetic Pathway of Deoxynojirimycin in Bacillus subtilis

Caption: Biosynthesis of DNJ from D-glucose in Bacillus subtilis.

Signaling Pathways Modulated by Deoxynojirimycin

Caption: Modulation of Insulin and AMPK signaling pathways by DNJ.

Conclusion

1-Deoxynojirimycin and its derivatives represent a fascinating class of iminosugars with a rich history of discovery and a promising future in therapeutic applications. From its initial synthesis to its widespread identification in nature, the journey of DNJ has highlighted the importance of exploring natural products for novel drug leads. This technical guide has provided a comprehensive overview of the discovery, origin, quantitative analysis, experimental protocols, and key signaling pathways associated with DNJ. The presented data and methodologies offer a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecule and its derivatives in addressing metabolic diseases and beyond. The continued investigation into the biosynthesis and biological activities of DNJ will undoubtedly lead to new innovations in drug development and human health.

References

- 1. Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Determination of the Polyhydroxylated Alkaloids Compounds with α-Glucosidase Inhibitor Activity in Mulberry Leaves of Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. 2022.igem.wiki [2022.igem.wiki]

- 5. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. A comprehensive review on the production, pharmacokinetics and health benefits of mulberry leaf iminosugars: Main focus on 1-deoxynojirimycin, d-fagomine, and 2-O-ɑ-d-galactopyranosyl-DNJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. Miglitol - Wikipedia [en.wikipedia.org]

- 10. Miglustat - Wikipedia [en.wikipedia.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. Alpha-glucosidase inhibitor 1-Deoxynojirimycin promotes beige remodeling of 3T3-L1 preadipocytes via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of 1-Deoxynojirimycin on insulin resistance in prediabetic mice based on next-generation sequencing and intestinal microbiota study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography–tandem mass spectrometry [periodicos.capes.gov.br]

- 18. Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN102875450B - Technological method for extracting 1-deoxynojirimycin from mulberry leaf - Google Patents [patents.google.com]

- 20. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulating the PI3K and AMPK pathway: the secret of 1-deoxynojirimycin's success in alleviating chronic diseases [agris.fao.org]

- 22. researchgate.net [researchgate.net]

- 23. CN102718697A - Method for preparing mulberry leaf 1-deoxynojirimycin extract with filter membrane and resin - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Purification and identification of 1-deoxynojirimycin (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. phytojournal.com [phytojournal.com]

N-Nonyldeoxynojirimycin: A Technical Guide to its Effects on Glycosphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nonyldeoxynojirimycin (N-DNJ), a synthetic derivative of the iminosugar deoxynojirimycin, is a potent inhibitor of glycosphingolipid (GSL) biosynthesis. By competitively targeting glucosylceramide synthase, the enzyme responsible for the initial glucosylation of ceramide, N-DNJ effectively reduces the production of a wide array of downstream GSLs. This targeted inhibition has significant implications for the study and potential treatment of various conditions where GSL metabolism is dysregulated, including lysosomal storage disorders and certain metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of N-DNJ, its quantitative effects on GSL levels, detailed experimental protocols for assessing its activity, and a visualization of its impact on key cellular signaling pathways.

Introduction to this compound and Glycosphingolipid Metabolism

Glycosphingolipids are a class of lipids characterized by a ceramide backbone linked to a glycan chain. They are integral components of cellular membranes and play crucial roles in a multitude of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. The biosynthesis of most GSLs begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).

This compound (NN-DNJ or N-DNJ) is an N-alkylated derivative of deoxynojirimycin, a glucose analogue. The addition of the nonyl group increases its hydrophobicity, enhancing its interaction with the membrane-bound GCS and improving its cellular uptake and retention compared to its parent compound. By inhibiting GCS, N-DNJ serves as a powerful tool for "substrate reduction therapy," a strategy aimed at decreasing the accumulation of GSLs in pathological conditions.

Mechanism of Action of this compound

N-DNJ acts as a competitive inhibitor of glucosylceramide synthase. Its iminosugar headgroup mimics the transition state of the glucose molecule during its transfer from UDP-glucose to ceramide, allowing it to bind to the active site of GCS. The N-nonyl chain further enhances its binding affinity and inhibitory potency. This inhibition is the primary mechanism through which N-DNJ exerts its effects on GSL metabolism.

Quantitative Effects on Glycosphingolipid Metabolism

The inhibition of glucosylceramide synthase by N-DNJ leads to a dose-dependent reduction in the cellular levels of various glycosphingolipids. While specific quantitative data for N-DNJ across a wide range of GSLs and cell types is dispersed in the literature, studies on closely related N-alkylated deoxynojirimycin analogues provide valuable insights into its potent effects.

Table 1: Inhibitory Potency of this compound on Glucosylceramide Synthase

| Parameter | Value | Cell Line | Reference |

| IC50 | 4 µM | Mouse RAW cells | [1] |

Table 2: Dose-Dependent Effects of a Structurally Related GCS Inhibitor (AMP-DNM) on Glycosphingolipid Levels in Mouse Tissues

Data from a study on N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM), a potent N-alkylated deoxynojirimycin GCS inhibitor, after 14 days of treatment.[2]

| Tissue | Treatment | Glucosylceramide Reduction (%) | GM3 Ganglioside Reduction (%) |

| Liver | 25 mg/kg/day AMP-DNM | 41 ± 5 | 28 ± 6 |

| Muscle | 25 mg/kg/day AMP-DNM | Significant reduction (specific % not stated) | Significant reduction (specific % not stated) |

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methods used to assess the activity of GCS inhibitors.[3][4]

Objective: To determine the in vitro inhibitory activity of this compound on glucosylceramide synthase.

Materials:

-

Microsomal fraction containing GCS (prepared from cultured cells or tissue homogenates)

-

This compound (N-DNJ)

-

Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2)

-

Reaction termination solvent (e.g., chloroform:methanol, 2:1 v/v)

-

High-Performance Thin-Layer Chromatography (HPTLC) system

-

Fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of the microsomal fraction, and the fluorescent ceramide substrate.

-

Add varying concentrations of N-DNJ to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 15 minutes.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the termination solvent.

-

Extract the lipids.

-

Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using HPTLC.

-

Quantify the amount of product formed using a fluorescence detector.

-

Calculate the percentage of inhibition for each N-DNJ concentration and determine the IC50 value.

Analysis of Cellular Glycosphingolipid Levels by HPLC

This protocol is based on established methods for the analysis of GSLs in cultured cells treated with N-alkylated deoxynojirimycin analogues.[5]

Objective: To quantify the changes in the cellular profile of glycosphingolipids following treatment with this compound.

Materials:

-

Cultured cells

-

This compound (N-DNJ)

-

Cell lysis buffer

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

Ceramide glycanase

-

Fluorescent labeling agent (e.g., 2-aminobenzamide)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and an amide-based column

Procedure:

-

Culture cells in the presence of varying concentrations of N-DNJ for a specified period (e.g., 48-72 hours). Include an untreated control group.

-

Harvest and lyse the cells.

-

Extract the total cellular lipids using a chloroform:methanol:water extraction method.

-

Release the oligosaccharide chains from the GSLs by enzymatic digestion with ceramide glycanase.

-

Label the released oligosaccharides with a fluorescent tag (e.g., 2-aminobenzamide).

-

Analyze the fluorescently labeled oligosaccharides by normal-phase HPLC.

-

Identify and quantify individual GSL-derived oligosaccharides based on their retention times compared to known standards.

-

Calculate the dose-dependent reduction of each GSL species in response to N-DNJ treatment.

Signaling Pathways and Logical Relationships

The reduction of glycosphingolipids by this compound can have profound effects on various cellular signaling pathways. Below are diagrams illustrating some of these key relationships.

References

- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Vivo Effects of N-Nonyldeoxynojirimycin on Glycogen Breakdown: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-DNJ) is an imino sugar and a derivative of deoxynojirimycin that has garnered significant interest for its therapeutic potential, including antiviral and anti-tumor activities.[1] A key aspect of its biological activity is its influence on carbohydrate metabolism, specifically its ability to inhibit glycogen breakdown.[1][2] This technical guide provides an in-depth overview of the in vivo effects of N-DNJ on glycogenolysis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways.

Mechanism of Action: Inhibition of Glycosidases

This compound primarily exerts its effects on glycogen metabolism by inhibiting specific α-glucosidases.[2] In vivo studies have demonstrated that N-DNJ is a potent inhibitor of two key enzymes involved in glycogen catabolism:

-

Acid α-glucosidase (GAA): This lysosomal enzyme is responsible for the degradation of glycogen that enters the lysosome through autophagy.[2]

-

α-1,6-glucosidase: This is a component of the glycogen debranching enzyme complex located in the cytosol. It is responsible for hydrolyzing the α-1,6 glycosidic bonds at the branch points of glycogen, releasing free glucose.[2]

By inhibiting these enzymes, N-DNJ effectively hinders the breakdown of glycogen in both the lysosomes and the cytosol, leading to an accumulation of glycogen in tissues, particularly the liver and skeletal muscle.[2][3] Notably, the inhibitory action of N-DNJ and related imino sugars on glycogenolysis does not appear to involve the modulation of glycogen phosphorylase a, the key regulatory enzyme in the main glycogenolytic pathway.[4]

Quantitative Effects of this compound on Glycogen Levels

In vivo studies in mouse models have provided quantitative data on the dose-dependent and long-term effects of N-DNJ on tissue glycogen content. The administration of N-DNJ leads to a significant increase in glycogen levels in both the liver and skeletal muscle.

| Tissue | Species/Model | Dosage | Duration | Effect on Glycogen Content | Reference |

| Liver | Fasting Mice | ≥50 mg/kg/day | - | Dose-dependent inhibition of glycogen breakdown | [1] |

| Liver | Fasting Mice | 250 mg/kg/day | 30 days | Significant increase to 526 mmol/g wet weight | [1] |

| Liver | Fasting Mice | 250 mg/kg/day | 50-120 days | Effect plateaued and was sustained | [1] |

| Skeletal Muscle (Gastrocnemius) | Fed and Fasting Mice | 10-250 mg/kg/day | 1-120 days | Glycogen accumulation observed | [1] |

| Heart | Mice | 10-250 mg/kg/day | 1-120 days | Occasional glycogen deposition observed | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glycogen Breakdown and Inhibition by this compound

The following diagram illustrates the dual pathways of glycogen breakdown in the cytosol and lysosomes, highlighting the points of inhibition by N-DNJ.

Caption: Inhibition of cytosolic and lysosomal glycogenolysis by this compound.

General Experimental Workflow for In Vivo Studies

This diagram outlines a typical experimental workflow for investigating the effects of N-DNJ on glycogen metabolism in a mouse model.

Caption: A generalized workflow for in vivo N-DNJ studies on glycogen metabolism.

Experimental Protocols

The following are generalized protocols based on common methodologies cited in the literature for the in vivo study of glycogen metabolism.

Animal Models and Drug Administration

-

Animal Model: Male Swiss albino mice are a commonly used model.[5] Animals should be housed in a controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting).

-

Drug Formulation: this compound can be dissolved in a suitable vehicle such as sterile water or saline.

-

Administration Method:

-

Dietary Admixture: For chronic studies, N-DNJ can be mixed into the rodent chow at specified concentrations (e.g., mg/kg of food). This method allows for continuous, non-invasive administration.

-

Oral Gavage: For acute or precise dose-delivery studies, N-DNJ solution can be administered directly into the stomach using a gavage needle. This ensures accurate dosing but can induce stress in the animals.

-

Tissue Collection and Processing

-

At the end of the treatment period, mice are euthanized by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).

-

The liver and specific skeletal muscles (e.g., gastrocnemius) are rapidly excised, weighed, and immediately freeze-clamped in liquid nitrogen to halt metabolic processes.

-

Tissues are stored at -80°C until analysis.

Glycogen Content Assay (General Protocol)

This protocol is a generalized method for the determination of glycogen content in tissue samples.

-

Tissue Homogenization: A known weight of frozen tissue (e.g., 50-100 mg) is homogenized in a suitable buffer (e.g., 0.03 N HCl).

-

Hydrolysis: The homogenate is subjected to alkaline hydrolysis (e.g., with 30% KOH) at high temperature (e.g., 100°C) to digest the tissue and solubilize the glycogen.

-

Glycogen Precipitation: Glycogen is precipitated from the digest by the addition of ethanol. The sample is then centrifuged, and the supernatant is discarded. The glycogen pellet is washed with ethanol to remove impurities.

-

Acid Hydrolysis: The purified glycogen pellet is hydrolyzed to glucose units by incubation with a strong acid (e.g., 2 N H₂SO₄) at high temperature.

-

Glucose Quantification: The resulting glucose concentration is determined using a colorimetric or fluorometric glucose assay kit, following the manufacturer's instructions.

-

Calculation: The glycogen content is calculated based on the amount of glucose released and is typically expressed as µmol or mg of glycogen per gram of wet tissue weight.

α-Glucosidase Activity Assay (General Principle)

-

Tissue Homogenate Preparation: A portion of the frozen tissue is homogenized in a suitable lysis buffer.

-

Incubation with Substrate: The tissue homogenate is incubated with a specific substrate for α-glucosidase (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for a fluorometric assay or p-nitrophenyl-α-D-glucopyranoside for a colorimetric assay).

-

Detection of Product: The activity of the enzyme is determined by measuring the rate of product formation (e.g., the fluorescent 4-methylumbelliferone or the colored p-nitrophenol) using a microplate reader.

-

Calculation: The enzyme activity is calculated based on a standard curve and normalized to the protein concentration of the tissue homogenate.

Conclusion

This compound is a potent inhibitor of glycogen breakdown in vivo, acting through the inhibition of acid α-glucosidase and α-1,6-glucosidase. This leads to a dose-dependent and sustained accumulation of glycogen in both the liver and skeletal muscle. The methodologies outlined in this guide provide a framework for the continued investigation of N-DNJ and other imino sugars as potential therapeutic agents for a variety of conditions where modulation of glycogen metabolism may be beneficial. Further research is warranted to fully elucidate the long-term physiological consequences of sustained glycogen accumulation induced by N-DNJ.

References

- 1. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of glycogen breakdown by imino sugars in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Deoxynojirimycin and related compounds inhibit glycogenolysis in the liver without affecting the concentration of phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Antiviral properties of N-Nonyldeoxynojirimycin against flaviviruses

An In-depth Technical Guide on the Antiviral Properties of N-Nonyldeoxynojirimycin Against Flaviviruses

Introduction